molecular formula C24H34N2O5 B13089832 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate

2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate

Cat. No.: B13089832
M. Wt: 430.5 g/mol
InChI Key: JQOWMFGERDHKAL-UHFFFAOYSA-N
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Description

2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including tert-butyl, ethyl, benzyl, and diazaspiro moieties. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of glycine, pivalaldehyde, and benzyl chloroformate to form the intermediate rac-1, which is then resolved by chromatography . The final product is obtained through a series of reactions, including esterification and cyclization, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used under mild conditions.

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.

Scientific Research Applications

2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H34N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate

InChI

InChI=1S/C24H34N2O5/c1-5-30-21(28)19-16-26(22(29)31-23(2,3)4)17-24(20(19)27)11-13-25(14-12-24)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3

InChI Key

JQOWMFGERDHKAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC2(C1=O)CCN(CC2)CC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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